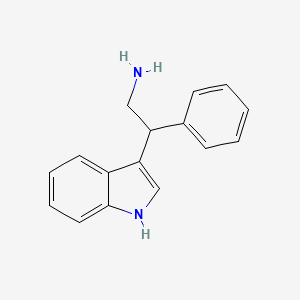

2-(1H-Indol-3-yl)-2-phenylethanamine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(1H-indol-3-yl)-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c17-10-14(12-6-2-1-3-7-12)15-11-18-16-9-5-4-8-13(15)16/h1-9,11,14,18H,10,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBVBIGUNHPPLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346145 | |

| Record name | 2-(1H-Indol-3-yl)-2-phenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827838 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5027-78-1 | |

| Record name | 2-(1H-Indol-3-yl)-2-phenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-indol-3-yl)-2-phenylethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 1h Indol 3 Yl 2 Phenylethanamine and Analogues

Classical Synthetic Approaches to Indole-Phenylethylamine Systems

Traditional methods for constructing indole-phenylethylamine systems often rely on well-established chemical transformations, providing robust and reliable routes to the target compounds. These approaches can be broadly categorized into convergent strategies and those that utilize key bond-forming reactions like amide coupling.

Convergent Synthesis Strategies Utilizing Indole (B1671886) and Phenylethylamine Precursors

Convergent synthesis offers an efficient approach to complex molecules by preparing key fragments separately and then joining them in the later stages of the synthetic sequence. In the context of 2-(1H-Indol-3-yl)-2-phenylethanamine, this typically involves the coupling of a pre-functionalized indole derivative with a suitable phenylethylamine precursor.

A common strategy involves the reaction of an indole-3-acetic acid derivative with a phenylethylamine. For instance, indole-3-glyoxylyl chloride can be reacted with phenylethylamine to form an amide, which can then be reduced to the target amine. Another approach is the direct alkylation of indole at the C3 position with a reactive phenylethyl halide or tosylate. However, this method can sometimes lead to mixtures of N- and C-alkylated products and may require optimization to achieve the desired regioselectivity.

The Fischer indole synthesis is a cornerstone of indole chemistry and can be adapted for a convergent approach. researchgate.net This method involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a ketone or aldehyde. To synthesize this compound, one could envision a strategy starting with a suitably substituted phenylhydrazine and a phenylacetaldehyde (B1677652) derivative bearing a protected amine function.

Amide Bond Formation as a Key Reaction in Related Compound Synthesis

Amide bond formation is a fundamental and widely employed reaction in organic synthesis, and it plays a crucial role in the preparation of many indole-phenylethylamine analogues. nih.gov This reaction typically involves the coupling of a carboxylic acid with an amine, facilitated by a coupling reagent.

In the synthesis of related structures, an indole-containing carboxylic acid, such as indole-3-acetic acid, can be activated and subsequently reacted with a phenylethylamine derivative. A variety of coupling reagents can be employed for this transformation, each with its own advantages and substrate scope. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and suppress side reactions. units.itresearchgate.net More modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective. researchgate.net

The resulting amide can then be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). This two-step sequence of amide formation followed by reduction provides a versatile and reliable method for accessing the desired indole-phenylethylamine backbone. The choice of coupling and reduction conditions can often be tailored to accommodate a wide range of functional groups on both the indole and phenylethylamine fragments.

| Coupling Reagent | Additive | Typical Solvent | Key Features |

| DCC | HOBt | Dichloromethane (DCM), Dimethylformamide (DMF) | Widely used, cost-effective, but can form insoluble urea (B33335) byproduct. |

| EDC | HOBt/DMAP | DCM, DMF, Acetonitrile (MeCN) | Water-soluble urea byproduct, facilitating purification. units.it |

| HATU | DIPEA | DMF, MeCN | High efficiency, rapid reaction times, suitable for sterically hindered substrates. researchgate.net |

| BOP-Cl | Et3N | DCM | Effective for difficult couplings, but the phosphonium (B103445) byproduct can be challenging to remove. |

Advanced and Stereoselective Synthesis Techniques

The development of advanced synthetic methods has enabled the preparation of chiral this compound analogues with high levels of stereocontrol. These techniques are crucial for investigating the biological activities of individual enantiomers and for the development of stereochemically pure therapeutic agents.

Enantioselective Synthesis and Kinetic Resolution for Chiral Analogs

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule directly. One powerful approach is the use of chiral catalysts to control the stereochemical outcome of a reaction. For the synthesis of chiral indole-phenylethylamine analogues, this could involve the asymmetric reduction of a prochiral enamine or imine precursor. Chiral transition metal catalysts, often based on rhodium, iridium, or ruthenium with chiral phosphine (B1218219) ligands, have proven highly effective in the asymmetric hydrogenation of such substrates. acs.orgrsc.orgdicp.ac.cn

Kinetic resolution is another valuable technique for obtaining enantiomerically enriched compounds. This method involves the differential reaction of the two enantiomers of a racemic mixture with a chiral reagent or catalyst, leading to the separation of the faster-reacting enantiomer from the unreacted, slower-reacting enantiomer. For racemic this compound, enzymatic kinetic resolution using lipases can be employed to selectively acylate one enantiomer, allowing for the separation of the acylated product from the remaining unreacted amine. researchgate.netnih.govresearchgate.net Non-enzymatic methods, such as those employing chiral acylation catalysts, have also been developed for the kinetic resolution of amines. nih.gov

Dynamic kinetic resolution (DKR) is an extension of kinetic resolution where the slower-reacting enantiomer is continuously racemized in situ. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, overcoming the 50% yield limitation of traditional kinetic resolution. researchgate.net

Applications of Organocatalysis in Constructing Indole-Containing Amines

Organocatalysis, the use of small, chiral organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. units.it Chiral phosphoric acids, a class of Brønsted acid organocatalysts, have been particularly successful in promoting enantioselective reactions involving indoles. acs.orgrsc.org

For the construction of chiral indole-containing amines, chiral phosphoric acids can catalyze the asymmetric Friedel-Crafts reaction between an indole and an imine. acs.org This reaction directly forms a new carbon-carbon bond at the C3 position of the indole and establishes a stereocenter adjacent to the newly formed bond. The catalyst, through hydrogen bonding interactions, creates a chiral environment that directs the approach of the nucleophilic indole to one face of the electrophilic imine, resulting in high enantioselectivity. rsc.org

Another organocatalytic approach involves the conjugate addition of indoles to α,β-unsaturated aldehydes or ketones, catalyzed by chiral secondary amines. This reaction proceeds through the formation of a chiral iminium ion intermediate, which activates the electrophile towards nucleophilic attack by the indole. This methodology provides access to chiral indole derivatives that can be further elaborated to the desired phenylethylamine structure.

| Organocatalyst Type | Reaction Type | Key Features |

| Chiral Phosphoric Acids | Friedel-Crafts Alkylation of Imines | High enantioselectivity, broad substrate scope, metal-free conditions. acs.org |

| Chiral Secondary Amines (e.g., Proline derivatives) | Conjugate Addition to Enals/Enones | Iminium ion catalysis, formation of chiral aldehydes/ketones as intermediates. |

| Chiral Squaramides/Thioureas | Michael Addition | Hydrogen bond-donating catalysts, activation of electrophiles. |

Asymmetric Catalysis in Indole Functionalization

Asymmetric catalysis provides a direct and efficient means to introduce chirality during the functionalization of the indole nucleus. The C3 position of indole is inherently nucleophilic and is a common site for electrophilic substitution. Chiral Lewis acids and Brønsted acids have been extensively used to catalyze the enantioselective addition of various electrophiles to this position.

In the context of synthesizing analogues of this compound, a key step could be the asymmetric Friedel-Crafts alkylation of an indole with a suitable electrophile bearing the phenyl group and a precursor to the amine functionality. For example, the reaction of an indole with a nitroalkene catalyzed by a chiral organocatalyst can provide a chiral 3-substituted indole with a nitro group that can be subsequently reduced to the amine.

Furthermore, transition metal-catalyzed asymmetric allylic alkylation of indoles offers another route. In this reaction, a chiral palladium or iridium catalyst can control the stereoselective addition of the indole nucleophile to an allylic substrate. The resulting chiral allylindole can then be transformed into the desired phenylethylamine side chain through a series of well-established chemical modifications.

The development of new catalytic systems with improved activity and selectivity continues to be an active area of research, promising even more efficient and versatile methods for the asymmetric functionalization of indoles and the synthesis of complex chiral molecules.

Multicomponent Reaction Strategies for Indole Derivatives

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. acs.org This approach is characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. acs.org

The Ugi four-component reaction (Ugi-4CR) is a well-established MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides. rsc.org This reaction and its variations offer a versatile platform for the synthesis of indole-containing peptidomimetic structures. acs.org For instance, a novel Ugi-type reaction has been developed for the synthesis of indole carboxamide amino amides using indole-N-carboxylic acids, which are readily prepared from indoles and carbon dioxide. acs.orgacs.org This method provides an expedient route to indole-tethered peptide units. acs.org Another approach involves a tandem Ugi-4CR followed by an in situ intramolecular cyclization to construct diverse indole and pyrrole-fused diketopiperazines. rsc.org

Furthermore, the Ugi-azide four-component reaction has been employed to create unique tetrazole-substituted tetrahydropyrazino[1,2-a]indoles, expanding the accessible chemical space for medicinal chemists. rsc.org An innovative two-step process involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been developed for the de novo assembly of the indole core from readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. rsc.org This sustainable method proceeds under mild conditions without the need for a metal catalyst. rsc.org

Domino and cascade reactions, also referred to as tandem reactions, are highly efficient processes where multiple bond-forming events occur sequentially in a single operation without the isolation of intermediates. rsc.org These reactions are particularly valuable for rapidly building molecular complexity from simple precursors. rsc.org

A variety of cascade reactions have been developed for the synthesis of complex indole derivatives. For example, cascade reactions involving nitrones and allenes can be influenced by substrate functionalization, reaction conditions, and catalyst control to produce diverse indole structures. acs.orgnih.gov Palladium-catalyzed cascade reactions have been utilized for the synthesis of 2-substituted indoles through the cross-coupling of o-nitrobenzyl cyanides with boronic acids. thieme-connect.com Additionally, a novel multi-component domino reaction has been established for the synthesis of polyfunctionalized indoles and bis-indoles by controlling the reaction pathways through the variation of enamine substitution patterns. nih.gov This reaction proceeds rapidly under microwave irradiation with water as the primary byproduct. nih.gov The classic Fischer indole synthesis itself can be considered the first step in a potential cascade, where the initial phenylhydrazone formation is followed by a acs.orgacs.org-sigmatropic rearrangement and subsequent cyclization and aromatization to form the indole ring. youtube.com

Functionalization and Derivatization Strategies of the Core Structure

Modification of the core this compound structure is essential for exploring structure-activity relationships. These modifications can be directed at either the indole nucleus or the phenylethylamine side chain.

The indole ring possesses multiple sites for functionalization. The inherent reactivity of the pyrrole (B145914) portion of the indole generally leads to electrophilic substitution at the C3 position, or at the C2 position if C3 is already substituted. chim.it However, significant progress has been made in the site-selective functionalization of the less reactive C-H bonds on the benzene (B151609) ring (C4 to C7). chim.itnih.gov

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for modifying the indole scaffold. rsc.org By employing directing groups, it is possible to achieve site-selective reactions at various positions. For example, directing groups on the indole nitrogen can facilitate C7 and C6 arylation. nih.gov Similarly, a directing group at the C3 position can enable functionalization at the C4 and C5 positions. nih.gov These methods have been applied to a range of transformations, including arylation, olefination, acylation, alkylation, and silylation. nih.gov

| Position on Indole Ring | Type of Reaction | Example Directing Group | Catalyst System |

| C7 | Arylation | N-P(O)tBu₂ | Palladium |

| C6 | Arylation | N-P(O)tBu₂ | Copper |

| C4 | Alkenylation | C3-trifluoroacetyl | Rhodium(III) |

The phenylethylamine moiety offers several avenues for derivatization. The phenyl group can undergo typical electrophilic aromatic substitution reactions. The primary amino group is a key handle for a variety of transformations. For instance, it can be derivatized with chiral reagents like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) for the separation and analysis of enantiomers. nih.gov Another approach involves derivatization with L-TPC (a homochiral reagent) to form diastereomeric amides, which can be separated by chromatography. oup.com The structure-activity relationship of phenethylamine (B48288) derivatives has been explored by introducing various substituents on both the aromatic ring and the ethylamine (B1201723) side chain. biomolther.orgbiomolther.org

| Position on Side Chain | Type of Reaction | Example Reagents | Resulting Functional Group |

| Amino Group | Derivatization for Chiral Separation | 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Diastereomeric thioureas |

| Amino Group | Derivatization for Chiral Separation | L-TPC | Diastereomeric amides |

| Phenyl Ring | Electrophilic Aromatic Substitution | Varies | Substituted phenyl |

Structure Activity Relationship Sar Studies of 2 1h Indol 3 Yl 2 Phenylethanamine

Analysis of Molecular Features Influencing Biological Interactions

The biological profile of 2-(1H-Indol-3-yl)-2-phenylethanamine is governed by the specific contributions of its three primary components: the indole (B1671886) ring system, the phenylethylamine backbone, and its stereochemical nature. Each feature plays a critical role in how the molecule is recognized by and interacts with biological receptors.

Role of the Indole Ring System in Receptor Recognition

The indole nucleus, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets. In the context of tryptamines, the indole ring is crucial for affinity and selectivity at various receptors, particularly serotonin (B10506) (5-HT) receptors.

Substitutions on the indole ring can significantly modulate receptor affinity. For instance, in the broader class of tryptamines, oxygen-containing substituents on the benzene portion of the indole ring have been shown to positively influence the affinity for the 5-HT₂A receptor. nih.govnih.gov Modifications at the 5-position of the indole ring are particularly noteworthy. For example, 5-methyltryptamine (B158209) was identified as the most potent compound among several monomethyl derivatives in a study of NMDA receptor blockers, displaying an IC₅₀ of 12 µM. nih.gov This suggests that the electronic and steric properties of substituents on the indole's benzene ring are key determinants of binding.

Furthermore, substitutions on the pyrrole ring, such as methylation of the indole nitrogen (position 1), are generally tolerated without a significant loss of potency at NMDA receptors. nih.gov However, alkyl substituents on the pyrrole ring's carbon atoms can lead to a decrease in affinity for the 5-HT₂A receptor. nih.govnih.gov These findings underscore the indole system's role as both an anchoring point and a sensitive modulator of receptor interaction.

Importance of the Phenylethylamine Moiety for Activity

The defining feature of this compound is the phenyl group attached to the β-carbon of the ethylamine (B1201723) side chain. This creates a hybrid structure that incorporates the classic phenethylamine (B48288) pharmacophore. SAR studies comparing tryptamines and phenethylamines have shown that phenethylamine-based compounds often possess a higher affinity for the 5-HT₂A receptor than their tryptamine (B22526) counterparts. nih.gov This suggests that the β-phenyl group contributes significantly to the binding affinity of the parent compound.

The properties of this phenyl ring can be fine-tuned to further enhance biological activity. Research has demonstrated that the addition of alkyl or halogen groups to the para position of this phenyl ring exerts a positive effect on binding affinity. nih.govnih.gov This indicates that the receptor's binding pocket can accommodate and favorably interact with specific substituents at this position, likely through hydrophobic or halogen-bonding interactions. In contrast, placing alkoxy or nitro groups at the same position can decrease affinity. nih.gov This highlights the sensitivity of the receptor to the electronic nature of the substituent on the β-phenyl ring.

Impact of Stereochemistry on Molecular Recognition and Efficacy

The presence of a chiral center at the β-carbon, where the phenyl group is attached, means that this compound exists as a pair of enantiomers: (R)- and (S)-2-(1H-Indol-3-yl)-2-phenylethanamine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, including potency, efficacy, and toxicity. nih.govnih.gov This stereoselectivity arises because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer. nih.gov

This principle is illustrated by the Easson-Stedman hypothesis, which posits that for a chiral molecule to interact effectively with its receptor, a minimum of three points of interaction are required. The specific three-dimensional arrangement of functional groups in one enantiomer may allow for optimal alignment with the corresponding binding sites on a receptor, while its mirror image cannot achieve the same fit. nih.gov

While specific studies on the separated enantiomers of this compound were not found in the reviewed literature, data from related chiral tryptamines and phenethylamines underscore the critical role of stereochemistry. For example, in a series of α-methyltryptamines, the S-enantiomer showed higher affinity for certain serotonin receptor subtypes when a 5-hydroxy or 5-methoxy group was present on the indole ring. mdpi.com This demonstrates that the spatial orientation of the side chain relative to the indole nucleus is a key factor in molecular recognition. Therefore, it is highly probable that the (R) and (S) enantiomers of this compound also display distinct pharmacological profiles.

Systematic Chemical Modifications and Their Biological Implications

Systematic modification of the this compound scaffold has provided valuable insights into its structure-activity relationships. The following tables summarize the effects of various substitutions on receptor affinity, primarily focusing on the 5-HT₂A receptor, a common target for this class of compounds.

| Position | Substituent | Effect on 5-HT₂A Receptor Affinity | Reference |

|---|---|---|---|

| 5 | -OCH₃ (Methoxy) | Positive Influence | nih.gov |

| 5 | -F (Fluoro) | Variable/Context-Dependent | nih.gov |

| 5 | -Br (Bromo) | Variable/Context-Dependent | nih.gov |

| 2 | -CH₃ (Methyl) | Negative Influence | nih.govnih.gov |

| 1 (N-indole) | -CH₃ (Methyl) | Generally Tolerated | nih.gov |

| Position | Substituent Type | Effect on 5-HT₂A Receptor Affinity | Reference |

|---|---|---|---|

| para (4-) | Alkyl (-CH₃, -C₂H₅) | Positive Influence | nih.gov |

| para (4-) | Halogen (-Cl, -Br) | Positive Influence | nih.govnih.gov |

| para (4-) | Alkoxy (-OCH₃) | Negative Influence | nih.gov |

| para (4-) | Nitro (-NO₂) | Negative Influence | nih.gov |

Design Principles for Modulating Specific Biological Activities

Based on the structure-activity relationship data, several key design principles emerge for medicinal chemists seeking to create new analogs of this compound with tailored biological activities:

Modulation of the Indole Ring: The 5-position of the indole ring is a key "hotspot" for modification. Introducing electron-donating groups like methoxy (B1213986) may enhance affinity at certain serotonergic receptors. Conversely, bulky alkyl groups at the 2-position of the indole should generally be avoided as they tend to decrease affinity.

Optimization of the β-Phenyl Group: To enhance binding affinity, particularly at the 5-HT₂A receptor, the introduction of small, lipophilic groups such as methyl, ethyl, or halogens at the para-position of the phenyl ring is a promising strategy. nih.gov Electron-rich or bulky polar groups at this position should be approached with caution as they may be detrimental to binding.

Exploitation of Stereochemistry: Given the high likelihood of stereoselectivity, the synthesis and evaluation of individual enantiomers is essential for optimizing potency and potentially reducing off-target effects. The development of asymmetric syntheses or chiral resolution methods should be a priority in any drug discovery program based on this scaffold. nih.gov

N-Alkylation of the Ethylamine: While the parent compound is a primary amine, modifications to the terminal amine group (N-alkylation) are a common strategy in related compounds. For tryptamines, N,N-dialkylation can have varied effects, with smaller alkyl groups often being tolerated or beneficial, while larger groups or allyl groups can exert a negative influence on 5-HT₂A affinity. nih.govnih.gov This provides another avenue for fine-tuning the pharmacological profile.

By applying these principles, researchers can systematically navigate the chemical space around the this compound core to develop novel ligands with specific and potentially therapeutic biological activities.

Investigation of Biological Activities and Molecular Mechanisms

Serotonin (B10506) Receptor Interaction Mechanisms

The interaction of 2-(1H-Indol-3-yl)-2-phenylethanamine with serotonin (5-HT) receptors is a primary area of investigation due to its structural similarity to the endogenous neurotransmitter serotonin. The nature of this interaction, including its binding affinity and functional effects at various 5-HT receptor subtypes, is critical to understanding its pharmacological profile.

Ligand Binding Profile and Receptor Subtype Specificity

A comprehensive understanding of a compound's interaction with its receptors begins with characterizing its binding affinity, typically expressed as the inhibition constant (Kᵢ). This value quantifies the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value indicates a higher binding affinity.

Despite the structural resemblance of this compound to known serotonergic ligands, a thorough review of the available scientific literature did not yield specific quantitative binding affinity data (Kᵢ values) for this compound at the various serotonin receptor subtypes. General studies on tryptamine (B22526) and phenethylamine (B48288) analogues suggest that such compounds can interact with a range of 5-HT receptors, but specific data for β-phenyltryptamine remains elusive. nih.govnih.gov

Table 1: Ligand Binding Profile of this compound at Serotonin Receptors

| Receptor Subtype | Binding Affinity (Kᵢ) [nM] |

|---|---|

| 5-HT₁ₐ | Data not available |

| 5-HT₁ₑ | Data not available |

| 5-HT₂ₐ | Data not available |

| 5-HT₂ₑ | Data not available |

| 5-HT₂ₒ | Data not available |

| 5-HT₅ₐ | Data not available |

| 5-HT₆ | Data not available |

Data not available in the reviewed scientific literature.

Agonism and Antagonism at Serotonergic Targets

Beyond binding affinity, the functional activity of a ligand at a receptor is a crucial aspect of its pharmacological characterization. This is typically determined through functional assays that measure the ligand's ability to activate (agonism) or block (antagonism) the receptor's signaling cascade. Key parameters include the half-maximal effective concentration (EC₅₀) for agonists and the half-maximal inhibitory concentration (IC₅₀) for antagonists.

Similar to the binding affinity data, specific quantitative data on the agonist or antagonist activity of this compound at various serotonin receptor subtypes could not be located in the reviewed scientific literature. The functional consequences of its binding to these receptors, therefore, remain uncharacterized.

Table 2: Functional Activity of this compound at Serotonin Receptors

| Receptor Subtype | Functional Activity (EC₅₀/IC₅₀) [nM] | Efficacy (Eₘₐₓ) |

|---|---|---|

| 5-HT₁ₐ | Data not available | Data not available |

| 5-HT₁ₑ | Data not available | Data not available |

| 5-HT₂ₐ | Data not available | Data not available |

| 5-HT₂ₑ | Data not available | Data not available |

| 5-HT₂ₒ | Data not available | Data not available |

| 5-HT₅ₐ | Data not available | Data not available |

| 5-HT₆ | Data not available | Data not available |

Data not available in the reviewed scientific literature.

Modulation of Monoaminergic Systems

The influence of this compound extends beyond direct receptor interactions to the modulation of monoaminergic systems, which involves the regulation of neurotransmitter levels, such as dopamine, norepinephrine, and serotonin, in the synapse.

Mechanisms as a Monoamine Releasing Agent

Monoamine releasing agents are substances that promote the efflux of monoamine neurotransmitters from presynaptic neurons, thereby increasing their extracellular concentrations. iiab.me This mechanism is distinct from reuptake inhibition and is typically quantified by the EC₅₀ value for neurotransmitter release.

While the general class of tryptamines and phenethylamines includes compounds known to act as monoamine releasing agents, specific data quantifying the monoamine releasing activity of this compound for dopamine, norepinephrine, and serotonin is not available in the current body of scientific literature.

Table 3: Monoamine Releasing Activity of this compound

| Neurotransmitter | Monoamine Release (EC₅₀) [nM] |

|---|---|

| Dopamine (DA) | Data not available |

| Norepinephrine (NE) | Data not available |

Data not available in the reviewed scientific literature.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism and its Mechanistic Basis

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that is activated by endogenous trace amines, a class of compounds that includes β-phenylethylamine, a structurally related compound to β-phenyltryptamine. TAAR1 activation can modulate the activity of dopamine, serotonin, and glutamate (B1630785) neurotransmitter systems. nih.gov

Although β-phenylethylamine is a known TAAR1 agonist with reported EC₅₀ values, specific quantitative data for the agonistic activity of this compound at the TAAR1 receptor is not available. researchgate.netfrontiersin.orgnih.gov The mechanistic basis for its potential interaction with TAAR1 would likely involve the binding of the amine group to key residues within the receptor, similar to other trace amines.

Table 4: TAAR1 Agonist Potency of this compound

| Receptor | Agonist Potency (EC₅₀) [nM] |

|---|

Data not available in the reviewed scientific literature.

Exploratory Studies of Other Potential Biological Targets

Beyond the well-established monoaminergic systems, exploratory research often investigates the interaction of novel compounds with a broader range of biological targets to uncover new therapeutic potentials or understand off-target effects. For this compound, research into other potential biological targets is limited. However, studies on structurally similar indole-containing compounds suggest potential for a variety of biological activities, including anti-inflammatory and antimicrobial properties, though these have not been specifically demonstrated for β-phenyltryptamine. nih.govmdpi.com Further research is required to explore the full spectrum of its biological interactions.

Table 5: Table of Compound Names

| Compound Name | |

|---|---|

| This compound | |

| β-phenyltryptamine | |

| Serotonin (5-HT) | |

| Dopamine | |

| Norepinephrine |

Ligand-Target Interaction Studies

The indole (B1671886) nucleus is recognized as a "privileged scaffold" in medicinal chemistry, capable of serving as a ligand for a diverse array of biological receptors and enzymes. frontiersin.org While specific ligand-target interaction studies for this compound are not extensively detailed in publicly available research, computational and experimental studies on analogous indole derivatives provide significant insights into their binding modes.

Molecular docking studies on various indole derivatives have been instrumental in elucidating their interactions at the molecular level. For instance, in the context of anti-inflammatory activity, indole derivatives have been shown to bind effectively with the cyclooxygenase-2 (COX-2) enzyme. Docking studies revealed that the carbonyl group of certain indole acetohydrazide derivatives can form hydrogen bonds with key amino acid residues like Tyr 355 and Arg 120 in the COX-2 active site, an interaction pattern similar to that of the established drug indomethacin. nih.gov

In the search for novel therapeutics, online prediction tools are often employed to identify potential biological targets. For example, the SwissTargetPrediction tool was used to identify potential targets for 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, suggesting an affinity for lysosomal protective protein, Thromboxane-A synthase, and Peroxisome proliferator-activated receptor gamma (PPARγ). mdpi.com Subsequent molecular docking confirmed stable protein-ligand complexes with lysosomal protective protein and Thromboxane-A synthase. mdpi.com Such computational approaches are vital for hypothesizing the ligand-target interactions of novel compounds like this compound and guiding further experimental validation.

The unique structure of indole derivatives allows them to mimic peptide structures and bind reversibly to enzymes, which opens up vast opportunities for discovering drugs with varied modes of action. cancer.gov The specific interactions are largely dictated by the nature and position of substituents on the indole ring, which can be modified to enhance binding affinity and selectivity for a desired target. chesci.com

Cellular Pathway Interrogations for Indole Derivatives

Indole derivatives are known to modulate a multitude of cellular pathways, contributing to their broad spectrum of biological activities. The metabolism and signaling effects of these compounds are complex and involve several key systems within the cell.

One of the primary metabolic routes for indole and its derivatives occurs in the liver, involving cytochrome P450 (CYP450) and sulfotransferase enzymes. researchgate.net These enzymatic modifications are crucial for the processing and eventual excretion of these compounds. researchgate.net Furthermore, indole derivatives produced by the gut microbiota from tryptophan metabolism can act as signaling molecules that modulate host immune responses and metabolic homeostasis, often by activating the aryl hydrocarbon receptor (AhR). researchgate.net However, not all activities are AhR-dependent; for example, indole-3-acetic acid (IAA) has been shown to alleviate inflammatory responses through a mechanism independent of AhR. mdpi.com

In the context of cancer, indole derivatives interfere with several critical signaling pathways. nih.govresearchgate.net A significant body of research points to the inhibition of the NF-κB/PI3K/Akt/mTOR pathway as a key mechanism. nih.govresearchgate.neteurekaselect.com This pathway is fundamental for cell survival, proliferation, and growth; its inhibition by indole derivatives can lead to cell cycle arrest and the induction of apoptosis in cancer cells. nih.govresearchgate.net

The anti-inflammatory effects of indole derivatives are also linked to specific cellular pathways. Indole-3-acetic acid (IAA), a metabolite derived from tryptophan, has been shown to mitigate lipopolysaccharide (LPS)-induced inflammatory responses in macrophages. mdpi.com This is achieved by suppressing the nuclear translocation of NF-κB p65 and up-regulating the expression of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties. mdpi.com The table below summarizes key pathways modulated by indole derivatives.

| Pathway Name | Modulating Indole Derivative(s) | Biological Context | Outcome of Modulation |

| NF-κB Signaling Pathway | General Indole Derivatives, Indole-3-acetic acid (IAA) | Cancer, Inflammation | Inhibition of pro-inflammatory cytokine production, Induction of apoptosis mdpi.comnih.gov |

| PI3K/Akt/mTOR Pathway | General Indole Derivatives | Cancer | Inhibition of cell proliferation and survival, Cell cycle arrest nih.govresearchgate.net |

| Heme Oxygenase-1 (HO-1) Pathway | Indole-3-acetic acid (IAA) | Inflammation | Upregulation of HO-1, leading to anti-inflammatory effects mdpi.com |

| Aryl Hydrocarbon Receptor (AhR) Pathway | Tryptophan-derived Indoles | Immune Regulation, Homeostasis | Activation of AhR, modulating immune and metabolic responses researchgate.net |

| Cytochrome P450 (CYP450) Metabolism | General Indole Derivatives | Drug Metabolism | Biotransformation and detoxification of indole compounds in the liver researchgate.net |

Mechanistic Insights into Broad Biological Activities of Indole Analogues

Anti-inflammatory Action Mechanisms

The anti-inflammatory properties of indole analogues are multifaceted, involving the inhibition of key inflammatory mediators and pathways. benthamscience.com A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in prostaglandin (B15479496) synthesis during inflammation. chesci.comrsc.org By selectively inhibiting COX-2 over the constitutive COX-1 enzyme, certain indole derivatives can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. nih.govchesci.com

Beyond COX inhibition, indole derivatives exert their effects by modulating inflammatory signaling cascades. They have been shown to reduce the production and release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), in various inflammatory models. nih.govnih.gov This is often achieved by inhibiting the activation of transcription factors like NF-κB, which are central to the inflammatory response. mdpi.com

Another significant anti-inflammatory mechanism is the reduction of oxidative stress. Some indole compounds can scavenge free radicals and inhibit the generation of reactive oxygen species (ROS) and nitric oxide (NO) in inflammatory cells like macrophages. mdpi.comnih.gov For instance, the synthetic indole analogue HMPH was found to inhibit lipopolysaccharide (LPS)-induced ROS generation and NO release in RAW-264.7 cells. nih.gov This antioxidant activity helps to mitigate tissue damage associated with chronic inflammation. mdpi.com

| Mechanism | Key Molecular Targets/Processes | Example Indole Derivative(s) | Reference |

| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | Indomethacin, various synthetic indole derivatives | nih.govchesci.com |

| Cytokine Modulation | TNF-α, IL-1β | LPSF/NN-52, LPSF/NN-56, HMPH | nih.govnih.gov |

| Signaling Pathway Inhibition | NF-κB nuclear translocation | Indole-3-acetic acid (IAA) | mdpi.com |

| Oxidative Stress Reduction | Reactive Oxygen Species (ROS), Nitric Oxide (NO) | HMPH, Indole-3-acetic acid (IAA) | mdpi.comnih.gov |

Antimicrobial Activity Mechanisms

Indole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. researchgate.netscilit.com The mechanisms underlying these activities are diverse and can be specific to the microbial species.

In bacteria, one identified mechanism involves the inhibition of efflux pumps. Efflux pumps are membrane proteins that bacteria use to expel antibiotics, contributing to multidrug resistance. Studies have shown that indole derivatives can act as inhibitors of pumps like the NorA efflux pump in Staphylococcus aureus, thereby restoring susceptibility to conventional antibiotics. nih.gov

For antifungal activity, indole-based compounds are thought to act through several mechanisms. researchgate.net These include the disruption of fungal cell membrane integrity, which compromises the essential barrier between the cell and its environment. researchgate.net Another proposed mechanism is the inhibition of key fungal enzymes that are necessary for vital processes like cell wall biosynthesis. researchgate.net For example, indole-linked triazole derivatives have shown excellent antifungal activities against Candida albicans and C. krusei. nih.gov

The structural versatility of the indole scaffold allows for the development of hybrid molecules, combining the indole nucleus with other pharmacologically active heterocycles like 1,2,4-triazole (B32235) or 1,3,4-thiadiazole, to create compounds with enhanced antimicrobial potency. nih.govnih.gov

| Microbial Target | Mechanism of Action | Target Organism(s) | Reference |

| Efflux Pumps | Inhibition of NorA efflux pump | Staphylococcus aureus (including MRSA) | nih.gov |

| Cell Membrane | Disruption of membrane integrity | Fungi (e.g., Candida species) | researchgate.net |

| Essential Enzymes | Inhibition of enzymes for cell wall biosynthesis | Fungi | researchgate.net |

Anticancer Activity Mechanisms

The anticancer potential of indole derivatives is supported by their ability to target multiple hallmarks of cancer through various mechanisms of action. nih.govnih.gov These compounds can induce cancer cell death, halt proliferation, and prevent tumor progression by interfering with essential cellular machinery and signaling pathways. nih.govresearchgate.net

A prominent mechanism is the induction of apoptosis , or programmed cell death. nih.govresearchgate.net Indole derivatives can trigger apoptosis by modulating the expression of pro- and anti-apoptotic proteins and activating caspase cascades. researchgate.net Concurrently, they can cause cell cycle arrest , typically at the G2/M or G1 phases, which prevents cancer cells from dividing and proliferating. nih.goveurekaselect.com

Another key strategy is the inhibition of tubulin polymerization . nih.govnih.gov Tubulin is the building block of microtubules, which are critical for cell division, intracellular transport, and maintaining cell shape. By disrupting microtubule dynamics, indole derivatives can arrest mitosis and lead to apoptotic cell death. nih.gov

Furthermore, indole derivatives act as inhibitors of crucial enzymes involved in cancer progression, such as topoisomerases and various kinases . nih.govnih.gov Topoisomerase inhibitors prevent the proper replication and repair of DNA, leading to lethal DNA damage in cancer cells. nih.gov Kinase inhibitors target signaling pathways like the PI3K/Akt/mTOR and tyrosine kinase pathways, which are often hyperactivated in cancer and drive cell growth and survival. nih.govresearchgate.net Some derivatives also function as aromatase inhibitors or estrogen receptor regulators , making them effective against hormone-dependent cancers. nih.govresearchgate.net

| Mechanism of Action | Cellular Target/Process | Consequence for Cancer Cells | Reference |

| Cell Cycle Arrest | Cyclin-dependent kinases (CDKs) | Halts cell division and proliferation | nih.goveurekaselect.com |

| Apoptosis Induction | Pro- and anti-apoptotic proteins (Bcl-2 family), Caspases | Programmed cell death | nih.govresearchgate.net |

| Tubulin Polymerization Inhibition | Microtubules | Mitotic arrest, apoptosis | nih.govnih.gov |

| Enzyme Inhibition | Topoisomerases, Tyrosine Kinases, Aromatase | DNA damage, Blocked signaling, Reduced hormone synthesis | nih.govresearchgate.netnih.gov |

| Signaling Pathway Modulation | NF-κB/PI3K/Akt/mTOR pathways | Inhibition of survival and proliferation signals | nih.govresearchgate.net |

Antiviral Activity Mechanisms

Indole-containing compounds have emerged as potent antiviral agents against a wide range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and influenza viruses. cancer.govnih.govnih.gov Their mechanisms of action are diverse, targeting different stages of the viral life cycle.

One of the most well-studied mechanisms is the inhibition of viral entry and fusion . nih.gov The drug Arbidol (Umifenovir), an indole derivative, functions by preventing the fusion of the viral lipid membrane with the host cell membrane, thereby blocking the virus from entering the cell. nih.govmdpi.com This broad-spectrum activity makes it effective against various enveloped viruses. nih.gov

For retroviruses like HIV, indole derivatives have been developed as reverse transcriptase inhibitors (RTIs) . nih.gov Reverse transcriptase is a viral enzyme essential for converting the viral RNA genome into DNA, a crucial step for replication. Non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as Atevirdine, bind to a site on the enzyme away from the active site, inducing a conformational change that inactivates it. nih.govmdpi.com

Other viral enzymes are also targets for indole derivatives. For instance, against HCV, indole-based compounds have been developed to inhibit the NS3/4A protease, an enzyme critical for processing the viral polyprotein into mature, functional proteins. frontiersin.org Similarly, against SARS-CoV-2, the repurposed drug Remdesivir, which contains an indole-like pyrrolotriazine core, acts as an RNA-dependent RNA polymerase (RdRp) inhibitor, terminating viral replication. mdpi.com

| Antiviral Mechanism | Viral Target | Example Virus(es) | Reference |

| Entry and Fusion Inhibition | Viral envelope glycoproteins (e.g., Hemagglutinin) | Influenza, SARS-CoV, HCV | nih.govmdpi.com |

| Reverse Transcriptase Inhibition | HIV-1 Reverse Transcriptase | Human Immunodeficiency Virus (HIV) | nih.govmdpi.com |

| Protease Inhibition | HCV NS3/4A Protease | Hepatitis C Virus (HCV) | frontiersin.org |

| Polymerase Inhibition | RNA-dependent RNA polymerase (RdRp) | SARS-CoV-2, Ebola | mdpi.com |

Computational and Theoretical Chemistry in Research on 2 1h Indol 3 Yl 2 Phenylethanamine

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand, such as 2-(1H-Indol-3-yl)-2-phenylethanamine, within the active site of a target protein.

Research on various indole (B1671886) derivatives demonstrates the utility of molecular docking in understanding their mechanism of action. For instance, docking studies on novel 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide analogs as potential inhibitors of the influenza A virus neuraminidase (NA) receptor have revealed key interactions. These studies show that the compounds form hydrogen bonds and hydrophobic interactions with crucial amino acid residues like ARG118, ASP151, GLU119, and TRP179, which are essential for inhibiting the enzyme's catalytic activity. semanticscholar.org Similarly, docking of other indole derivatives into the active sites of enzymes like cyclooxygenase-2 (COX-2) has predicted strong binding affinities, often superior to known reference drugs. ajchem-a.com

For this compound, a typical molecular docking workflow would involve:

Preparation of the Receptor: Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Preparation of the Ligand: Generating a 3D conformation of the this compound molecule.

Docking Simulation: Using software to systematically sample different orientations and conformations of the ligand within the protein's binding site.

Scoring and Analysis: Ranking the resulting poses based on a scoring function that estimates the binding affinity. The best-scoring poses are then analyzed to identify key interactions like hydrogen bonds, pi-pi stacking, and hydrophobic contacts.

These predictions provide a structural basis for the molecule's activity and guide further optimization to enhance binding affinity and selectivity.

| Interaction Type | Potential Interacting Residues in a Target Protein | Moiety of this compound Involved |

| Hydrogen Bonding | Asp, Glu, Ser, Thr, Gln, Asn, Arg | Indole N-H, Amine (-NH2) group |

| Pi-Pi Stacking | Phe, Tyr, Trp, His | Indole ring, Phenyl ring |

| Hydrophobic Interactions | Ala, Val, Leu, Ile, Pro, Met | Phenyl ring, Indole ring, Ethyl chain |

| Cation-Pi Interactions | Lys, Arg | Indole ring, Phenyl ring |

Quantum Chemical Calculations for Electronic and Conformational Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic and structural properties of a molecule. nih.gov These calculations provide insights into molecular geometry, conformational stability, and electronic characteristics that govern reactivity and intermolecular interactions.

Conformational Analysis: The this compound molecule possesses several rotatable bonds, leading to multiple possible conformations. nih.gov Conformational analysis using DFT helps identify the most stable, low-energy conformers. researchgate.net This is achieved by systematically rotating the bonds and calculating the energy of each resulting structure. The preferred conformation is crucial as it often represents the bioactive pose when the molecule binds to a receptor. Studies on the related 2-phenylethylamine have shown that the disposition of the alkyl-amine chain (gauche or anti) is stabilized by different weak interactions, including N-H···π interactions with the aromatic ring. nih.gov

Electronic Analysis: DFT calculations are also used to determine a range of electronic descriptors. mdpi.com

HOMO and LUMO: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding where the molecule is likely to engage in electrostatic interactions or hydrogen bonding with a biological target. researchgate.net

These quantum chemical insights are fundamental for understanding the molecule's inherent properties that dictate its biological activity.

| Quantum Chemical Descriptor | Information Provided | Relevance to this compound |

| Total Energy | Stability of different molecular conformations | Identifies the most likely 3D structure of the molecule. |

| HOMO-LUMO Energy Gap | Chemical reactivity and kinetic stability | Predicts the molecule's propensity to participate in chemical reactions. |

| Molecular Electrostatic Potential (MEP) | Charge distribution and reactive sites | Highlights regions (e.g., amine and indole N-H) prone to hydrogen bonding. |

| Dipole Moment | Polarity of the molecule | Influences solubility and the ability to cross biological membranes. |

Molecular Dynamics Simulations to Elucidate Binding Kinetics and Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. physchemres.org MD simulations are used to assess the stability of the docked pose, explore conformational changes in both the ligand and the protein upon binding, and estimate the binding free energy. mdpi.com

An MD simulation of the this compound-protein complex would typically involve:

System Setup: Placing the docked complex in a simulation box filled with solvent molecules (usually water) and ions to mimic physiological conditions.

Simulation: Solving Newton's equations of motion for every atom in the system over a period ranging from nanoseconds to microseconds.

Trajectory Analysis: Analyzing the resulting trajectory to understand the system's dynamic behavior.

Key parameters analyzed from MD simulations include:

Root Mean Square Fluctuation (RMSF): Reveals the flexibility of different parts of the protein, highlighting regions that may be important for ligand binding or allosteric regulation. physchemres.org

Binding Free Energy Calculation: Methods like MM/PBSA and MM/GBSA are used to calculate the binding free energy from the simulation trajectory, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov

These simulations can confirm the stability of key interactions predicted by docking and provide a more realistic understanding of the binding event at the molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. neliti.com For a class of compounds including analogs of this compound, QSAR models can predict the activity of newly designed molecules before they are synthesized.

Numerous QSAR studies have been successfully applied to indole derivatives. researchgate.netresearchgate.netmdpi.com For example, 2D- and 3D-QSAR studies on a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as anti-influenza virus agents identified key molecular descriptors correlated with their activity. semanticscholar.org

2D-QSAR: This approach relates biological activity to 2D descriptors like molecular weight, logP (lipophilicity), and topological indices.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. These methods build models based on the 3D steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules. nih.gov

The resulting QSAR models are validated statistically to ensure their predictive power. nih.gov The models not only predict activity but also provide insights into the structural features that are either beneficial or detrimental to activity, thereby guiding the rational design of more potent compounds. For instance, a CoMSIA model might indicate that a bulky, electropositive substituent at a specific position on the phenyl ring of the this compound scaffold would increase binding affinity.

| QSAR Model Type | Key Descriptors Used | Typical Statistical Validation Parameter |

| 2D-QSAR (MLR, ANN) | Topological, electronic, and physicochemical descriptors | r² (coefficient of determination), q² (cross-validated r²) |

| 3D-QSAR (CoMFA) | Steric and electrostatic fields | q², r²_pred (predictive r² for test set) |

| 3D-QSAR (CoMSIA) | Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields | q², r²_pred |

MLR: Multiple Linear Regression; ANN: Artificial Neural Network

De Novo Drug Design Approaches Based on Structural Motifs

The this compound structure, featuring an indole ring linked to a phenylethylamine moiety, serves as a valuable structural motif or scaffold for de novo drug design. nih.gov This approach involves designing novel molecules from scratch, often by combining small molecular fragments or by growing a molecule within the constraints of a target's binding site.

The indole scaffold is considered a "privileged structure" in medicinal chemistry because it is capable of binding to a wide range of biological targets. mdpi.com Computational approaches can leverage this scaffold in several ways:

Fragment-Based Design: The indole or phenylethylamine part of the molecule can be used as a starting fragment. Docking or virtual screening can identify how this core fragment binds to a target. Subsequently, computational methods can suggest ways to "grow" the fragment or link it to other fragments to improve affinity and selectivity. researchgate.net

Scaffold Hopping: Algorithms can search for novel core structures (scaffolds) that can mimic the key interactions of the indole-phenylethylamine motif while offering different physicochemical properties or intellectual property advantages.

Structure-Based Design: If the 3D structure of the target protein is known, new molecules can be built atom-by-atom within the active site to maximize favorable interactions. The this compound structure can serve as a template, ensuring that the designed molecules retain the essential pharmacophoric features required for binding. nih.gov

These de novo design strategies, informed by the structural and electronic properties of the core motif, accelerate the discovery of novel lead compounds with potentially improved therapeutic profiles. researchgate.net

Derivatization and Scaffold Exploration for Pharmacological Inquiry

Synthesis of Novel Analogs and Homologs for Target Validation

The synthesis of analogs and homologs of the 2-(1H-indol-3-yl)-2-phenylethanamine scaffold is crucial for establishing structure-activity relationships (SAR) and validating biological targets. Chemical modifications are typically focused on three main regions: the indole (B1671886) ring, the ethylamine (B1201723) side chain, and the phenyl group.

N-Substitution of the Ethylamine Side Chain: The primary amine of the ethylamine moiety is a common site for modification. N-alkylation or N-acylation can significantly alter a compound's pharmacological profile by influencing its basicity, lipophilicity, and ability to form hydrogen bonds. For instance, the synthesis of N-alkyl-1,2-diphenylethanolamines has been shown to produce compounds with inhibitory effects on smooth and cardiac muscles. nih.gov Similarly, N-acylation of indole derivatives can yield compounds with diverse biological activities, including anti-inflammatory and antihypertensive properties. nih.gov The synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives has been explored for developing tubulin polymerization inhibitors. rsc.org These strategies can be directly applied to the this compound core to generate a library of novel derivatives for pharmacological screening.

Substitution on the Indole Ring: The indole nucleus itself offers multiple positions for substitution (e.g., positions 4, 5, 6, and 7) to explore SAR. The synthesis of 4-, 5-, 6-, and 7-substituted tryptamine (B22526) derivatives is a well-established field, often utilizing strategies like the Fisher indole synthesis. These methods allow for the introduction of various functional groups, such as halogens or methyl groups, which can modulate the electronic properties and metabolic stability of the molecule.

Alpha- and Beta-Position Modifications: Modification of the ethyl side chain, for example by introducing substituents at the alpha-position, can also lead to novel analogs. The synthesis of α-alkyltryptamines is a known strategy to alter the pharmacological properties of tryptamine derivatives. wikipedia.org

The table below summarizes various synthetic strategies for creating analogs of the core tryptamine structure, which are applicable to this compound.

| Modification Site | Synthetic Strategy | Example of Resulting Analog Class | Potential Impact on Properties |

| Ethylamine Nitrogen | Reductive Amination, Acylation | N-alkyl tryptamines, N-acyl tryptamines | Altered basicity, lipophilicity, receptor interaction |

| Indole Ring | Fisher Indole Synthesis with substituted hydrazines | 5-Bromo-tryptamine, 7-Methyl-tryptamine | Modified electronic properties, metabolic stability |

| Ethyl Side Chain | Alkylation of indole-3-acetonitrile (B3204565) followed by reduction | α-Methyl-tryptamines | Changed steric profile, altered metabolism |

| Indole Nitrogen | Alkylation with alkyl halides | 1-Methyl-tryptamine | Increased lipophilicity, prevention of N-H hydrogen bonding |

Scaffold Hopping and Bioisosteric Replacements in Indole-Phenylethylamine Frameworks

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to identify novel chemotypes with similar biological activity but improved properties, such as enhanced potency, reduced toxicity, or better pharmacokinetics. nih.gov These approaches are particularly relevant for the indole-phenylethylamine framework.

Bioisosteric Replacement of the Phenyl Group: The phenyl group in this compound is a prime target for bioisosteric replacement. While integral for certain receptor interactions, the phenyl ring can contribute to poor physicochemical properties, such as low solubility and high metabolic turnover through aromatic oxidation. nih.gov Replacing it with other cyclic systems can address these issues.

Common bioisosteres for a phenyl ring include five- or six-membered heteroaromatic rings (e.g., thiophene, pyridine, pyrazole) or saturated, three-dimensional scaffolds. Saturated bioisosteres, such as bicyclo[1.1.1]pentane (BCP) or bridged piperidines, have gained attention as they can improve drug-like properties like solubility and lipophilicity while maintaining the necessary spatial arrangement of substituents. nih.gov The use of a bridged piperidine (B6355638) moiety as a phenyl bioisostere has been shown to lead to strongly improved aqueous solubility and reduced lipophilicity in γ-secretase modulators. nih.gov

The table below illustrates potential bioisosteric replacements for the phenyl ring in the this compound scaffold.

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Example Application |

| Phenyl | Pyridyl | Modulate basicity, introduce hydrogen bond acceptor | Drug design to alter CNS penetration |

| Phenyl | Thienyl | Alter electronic properties and metabolic profile | Used in various CNS-active compounds |

| Phenyl | Bicyclo[1.1.1]pentane (BCP) | Improve solubility, reduce lipophilicity, provide rigid scaffold | Applied to γ-secretase inhibitors to enhance properties nih.gov |

| Phenyl | Bridged Piperidine | Significantly improve solubility and reduce lipophilicity | Discovery of novel γ-secretase modulators nih.gov |

| Phenyl | 2-Oxabicyclo[2.2.2]octane | Increase water solubility, enhance metabolic stability | Replacement in Imatinib to improve physicochemical properties enamine.net |

Scaffold Hopping of the Indole Moiety: The indole ring itself can be replaced with other bicyclic or heterocyclic systems that can mimic its steric and electronic features. Potential replacements include benzofuran, benzothiophene, or indazole. These "scaffold hops" can lead to novel intellectual property and may overcome issues related to the indole ring, such as metabolic instability at the C2 position or potential for intercalation with DNA.

Strategies for Enhancing Molecular Stability and Bioavailability (focus on chemical derivatization)

Poor molecular stability and low bioavailability are common hurdles in the development of drug candidates. For amine-containing compounds like this compound, these issues often arise from rapid first-pass metabolism and poor membrane permeability due to the basicity of the primary amine. Chemical derivatization, particularly through prodrug strategies, is a key approach to mitigate these challenges.

Prodrug Strategies for the Amine Group: A prodrug is an inactive or less active derivative of a drug molecule that undergoes enzymatic or chemical conversion in the body to release the active parent drug. nih.gov For primary amines, a common strategy is N-acylation to form amides or carbamates. This masks the polar amine group, increasing lipophilicity and facilitating passage across biological membranes. Once absorbed, these amide or carbamate (B1207046) linkages can be cleaved by endogenous esterases or amidases to release the active amine.

Acyloxymethyl (ACOM) derivatives represent a specific class of prodrugs that have been explored for tryptamines. nih.gov In this approach, an acyloxymethyl group is attached to a nitrogen (or oxygen) atom. The resulting prodrug is designed to be cleaved by esterases to release an unstable intermediate, which then spontaneously decomposes to release the parent drug. nih.gov This strategy has been investigated for tryptamines like psilocin to improve their pharmacokinetic profiles.

The table below outlines several chemical derivatization strategies to enhance the bioavailability of the this compound scaffold.

| Strategy | Chemical Modification | Mechanism of Action | Potential Advantages |

| Prodrug (Amide) | N-acetylation or N-benzoylation of the primary amine | Masks the polar amine, increasing lipophilicity. Cleaved by amidases in vivo. | Improved membrane permeability, protection from first-pass N-acetylation. |

| Prodrug (Carbamate) | Formation of an N-alkoxycarbonyl derivative | Increases lipophilicity. Cleaved by esterases or other hydrolases. | Tunable cleavage rate based on the choice of the alkoxy group. |

| Prodrug (ACOM) | N-Acyloxymethylation of the primary amine or indole nitrogen | Masks polar N-H groups. Esterase-mediated cleavage releases the active drug. | Can improve stability and oral absorption. nih.gov |

| Fluorination | Introduction of fluorine atoms on the phenyl or indole ring | Blocks sites of metabolic oxidation (cytochrome P450). | Increased metabolic stability, potentially longer half-life. |

By employing these derivatization techniques, the therapeutic potential of the this compound scaffold can be systematically explored and optimized, paving the way for the development of novel drug candidates with improved pharmacological and pharmacokinetic profiles.

Methodological Approaches in Studying 2 1h Indol 3 Yl 2 Phenylethanamine

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry, UV/IR)

The structural elucidation and confirmation of 2-(1H-Indol-3-yl)-2-phenylethanamine rely on a combination of spectroscopic methods. These techniques provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR spectra are utilized to provide a complete picture of the molecular structure. nih.gov

¹H NMR Spectroscopy: This technique identifies the different types of protons (hydrogen atoms) in the molecule based on their chemical environment. The spectrum for this compound would show characteristic signals for the aromatic protons on the indole (B1671886) and phenyl rings, the aliphatic protons of the ethylamine (B1201723) chain, and the amine (NH₂) and indole (NH) protons.

¹³C NMR Spectroscopy: This method provides information on the carbon skeleton of the molecule. spectrabase.com Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the 16 carbon atoms present in the compound. spectrabase.com

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. It also provides structural information through the analysis of fragmentation patterns. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis of this compound, the molecule is fragmented, and the resulting ions are detected. nih.gov The mass-to-charge ratio (m/z) of these fragments helps in confirming the structure. The exact mass of the molecule is determined to be 236.131349 g/mol . spectrabase.com

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 236.31 g/mol | nih.gov |

| Exact Mass | 236.131349 g/mol | spectrabase.com |

| Molecular Formula | C₁₆H₁₆N₂ | nih.govspectrabase.comchemspider.com |

| Top Peak (m/z) | 206 | nih.gov |

| 2nd Highest Peak (m/z) | 207 | nih.gov |

| 3rd Highest Peak (m/z) | 204 | nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques are used to identify the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to the N-H stretching of the indole and amine groups, C-H stretching for aromatic and aliphatic components, and C=C stretching of the aromatic rings. These spectral features are essential for confirming the presence of the key functional moieties. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is used to study the electronic transitions within the molecule, typically showing absorption maxima characteristic of the indole and phenyl chromophores.

Chromatographic Separation and Purification Techniques

The isolation and purification of this compound from reaction mixtures or natural extracts are critical for obtaining a high-purity sample for characterization and biological testing. Chromatographic techniques are the primary methods used for this purpose.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective qualitative technique used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for large-scale separation. mdpi.comiosrjournals.org By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with a suitable eluent, the separation of the desired product from starting materials and byproducts can be visualized. mdpi.com

Column Chromatography: This is a standard preparative technique for purifying chemical compounds. mdpi.com For indole derivatives, a stationary phase like silica gel is commonly used. The crude product is loaded onto the column and eluted with a solvent system, such as a mixture of petroleum ether and ethyl acetate, allowing for the separation of components based on their differential adsorption to the stationary phase. mdpi.com

Flash Chromatography: As a variation of column chromatography, flash chromatography uses pressure to speed up the separation process. mdpi.com It is a highly efficient method for purifying gram-scale quantities of material in a relatively short time. mdpi.com This technique is particularly useful for separating compounds like this compound from complex mixtures. mdpi.com

Biochemical Assay Development for Target Engagement and Functional Activity

To understand the biological role of this compound, various biochemical assays are developed to investigate its interaction with specific biological targets and its subsequent functional effects. The design of these assays depends on the hypothesized mechanism of action for the compound.

Receptor Binding Assays: If the compound is hypothesized to interact with a specific receptor, radioligand binding assays can be developed. These assays measure the ability of the compound to displace a known radiolabeled ligand from its receptor, thereby determining its binding affinity (Ki or IC₅₀ value).

Enzyme Inhibition Assays: Many indole-containing compounds are known to be enzyme inhibitors. Assays can be designed to measure the effect of this compound on the activity of a target enzyme. For example, its effect on monoamine oxidase (MAO), an enzyme that metabolizes related trace amines like 2-phenylethylamine, could be investigated. rug.nl The assay would measure the rate of substrate conversion in the presence and absence of the compound to determine its inhibitory potency. rug.nl

Target Engagement Assays: Techniques such as cellular thermal shift assays (CETSA) can be used to confirm direct binding of the compound to its target protein in a cellular environment. This involves heating cell lysates or intact cells treated with the compound and measuring the amount of soluble target protein at different temperatures. Ligand binding typically stabilizes the protein, leading to a shift in its melting curve.

In Vitro Biological Testing Methodologies Using Cell-Based Systems

Cell-based assays are fundamental for evaluating the biological effects of this compound in a physiological context. researchgate.net These in vitro models allow for the assessment of cellular responses, including cytotoxicity, proliferation, and specific functional changes. researchgate.net

Conclusion and Future Research Perspectives

Identification of Key Knowledge Gaps in Synthesis and Biological Understanding

A critical analysis of the existing literature reveals significant knowledge gaps concerning 2-(1H-Indol-3-yl)-2-phenylethanamine, primarily in stereoselective synthesis and comprehensive biological characterization.

Synthesis: The primary challenge in the synthesis of this compound lies in the efficient and stereocontrolled construction of the chiral center at the α-position of the ethylamine (B1201723) side chain. The presence of a sterically demanding phenyl group adjacent to the indole (B1671886) nucleus makes this a non-trivial synthetic problem. nih.gov While general methods for the synthesis of α,α-disubstituted α-amino acids exist, their specific application to this sterically hindered tryptamine (B22526) derivative is not well-documented. nih.gov Key knowledge gaps include:

Asymmetric Synthesis: There is a lack of established, highly enantioselective synthetic routes to produce individual enantiomers of this compound. Developing such methods is crucial, as the biological activity of chiral molecules often resides in a single enantiomer.

Scalability: Existing synthetic protocols may not be readily scalable for the production of larger quantities of the compound needed for extensive biological evaluation.

Green Chemistry Approaches: The development of more environmentally benign synthetic methods, reducing the use of hazardous reagents and solvents, remains an open area for investigation.

Biological Understanding: The biological profile of this compound is largely unexplored. While the broader class of tryptamines is known to interact with various biological targets, particularly serotonin (B10506) receptors, specific data for this α-phenyl derivative is sparse. biomolther.orgwikipedia.org Key knowledge gaps include:

Pharmacological Profile: A comprehensive screening of the compound against a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, is lacking. Its affinity and functional activity at various serotonin (5-HT) receptor subtypes are of particular interest. biomolther.orgnih.gov

Mechanism of Action: For any identified biological activity, the underlying molecular mechanism of action remains to be elucidated.

In Vivo Efficacy and Pharmacokinetics: There is no available data on the in vivo effects, metabolic stability, and pharmacokinetic properties of the compound.

Emerging Methodologies and Technologies in Indole Chemistry Research

Recent advancements in synthetic organic chemistry offer promising avenues to address the synthetic challenges associated with this compound.

Photoredox Catalysis: This powerful technique has emerged as a mild and efficient method for the formation of carbon-carbon bonds. Metallaphotoredox catalysis, combining a photocatalyst with a transition metal catalyst like nickel, could enable the direct α-arylation of tryptamine precursors or the coupling of indole derivatives with suitable phenyl-containing building blocks. researchgate.netresearchgate.netnih.govprinceton.edu

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. newdrugapprovals.org The development of a flow-based process for the synthesis of this compound could facilitate its production in a more efficient and reproducible manner. rsc.orgnih.govchemistryworld.com Chiral stationary phases could also be integrated into flow systems for enantioselective separations.